

(S)-2,2,2-Trifluoro-1-phenylethanamine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2,2,2-Trifluoro-1-phenylethanamine

Cat. No.: B1589111

[Get Quote](#)

An In-Depth Technical Guide to **(S)-2,2,2-Trifluoro-1-phenylethanamine**: Properties, Synthesis, and Applications

Introduction

(S)-2,2,2-Trifluoro-1-phenylethanamine is a chiral amine that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center adjacent to both a phenyl ring and a trifluoromethyl (CF₃) group, imparts unique chemical properties that are highly sought after by researchers and drug development professionals. The incorporation of a trifluoromethyl group is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.^{[1][2]} ^[3] This guide serves as a comprehensive technical resource, providing in-depth information on the compound's identifiers, properties, synthesis, key applications, and safety protocols, grounded in established scientific principles and field-proven insights.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in a research setting. **(S)-2,2,2-Trifluoro-1-phenylethanamine** is known by several identifiers across various chemical databases and supplier catalogs. It is critical to distinguish between the enantiomerically pure form, its salts, and the racemic mixture.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	(S)-2,2,2-Trifluoro-1-phenylethanamine
IUPAC Name	(1S)-2,2,2-trifluoro-1-phenylethanamine[4]
CAS Number (S)-enantiomer	62197-94-8[4][5][6]
CAS Number (S)-HCl salt	128404-37-5[7]
CAS Number (Racemate)	51586-24-4, 22038-85-3[8][9][10][11]
PubChem CID	11389695[4]
MDL Number	MFCD06738692[5][6]
InChI Key	DZCAUMADOBDJH-ZETCQYMHSA-N[4]
Canonical SMILES	C1=CC=C(C=C1)C@@H(C(F)(F)F)N[4][5]
Molecular Formula	C8H8F3N[5][8][10]
Molecular Weight	175.15 g/mol [5][8][10]

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Colorless to yellow liquid	
Boiling Point	237.7 °C at 760 mmHg	Data for the hydrochloride (HCl) salt.[7]
Flash Point	97.6 °C	Data for the hydrochloride (HCl) salt.[7]
Solubility	The HCl salt form is favored for its enhanced solubility in various solvents.[7]	
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.[5]	

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(S)-2,2,2-Trifluoro-1-phenylethanamine** is a critical process, as stereochemistry is paramount in its pharmaceutical applications. The most common approach involves the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis via Leuckart-Wallach Reaction

A robust and high-yielding method for producing the racemic amine is the reductive amination of 2,2,2-trifluoroacetophenone using ammonium formate.[\[12\]](#) This one-pot reaction is valued for its operational simplicity and effectiveness.

Experimental Protocol: Racemic Synthesis

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 2,2,2-trifluoroacetophenone (1 equivalent).
- **Reagent Addition:** Add ammonium formate (3-5 equivalents).
- **Heating:** Heat the reaction mixture to 160-180°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** After completion, cool the mixture to room temperature. Add a strong base (e.g., NaOH solution) to deprotonate the ammonium salt and liberate the free amine.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield racemic 2,2,2-trifluoro-1-phenylethylamine.

Causality Behind Experimental Choices: The Leuckart-Wallach reaction is an effective choice for this transformation because it utilizes inexpensive and readily available reagents. The high temperature drives the reaction towards the formation of the formamide intermediate, which is subsequently hydrolyzed in situ or during workup to yield the desired primary amine.

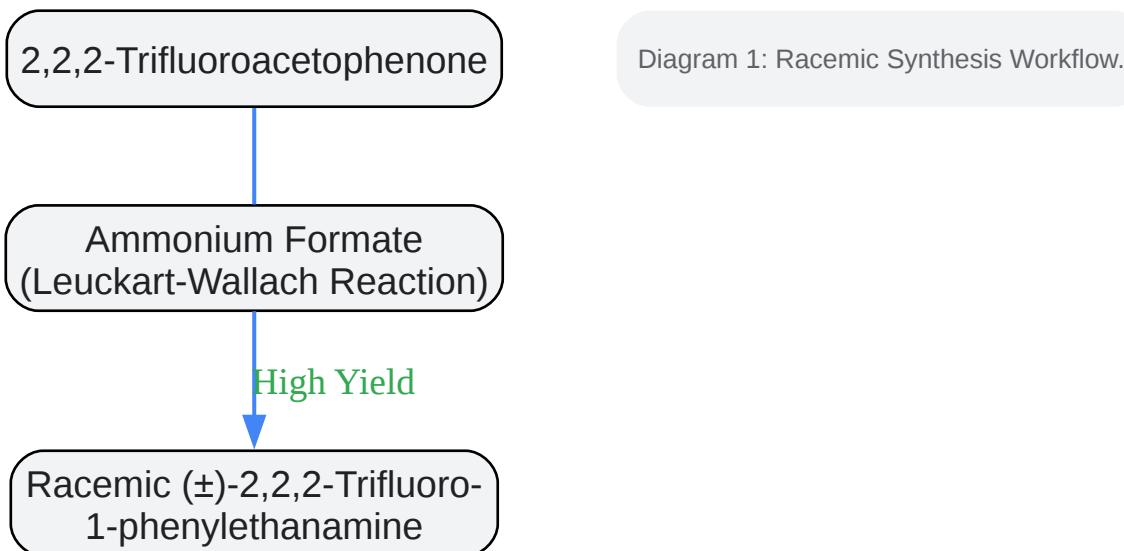


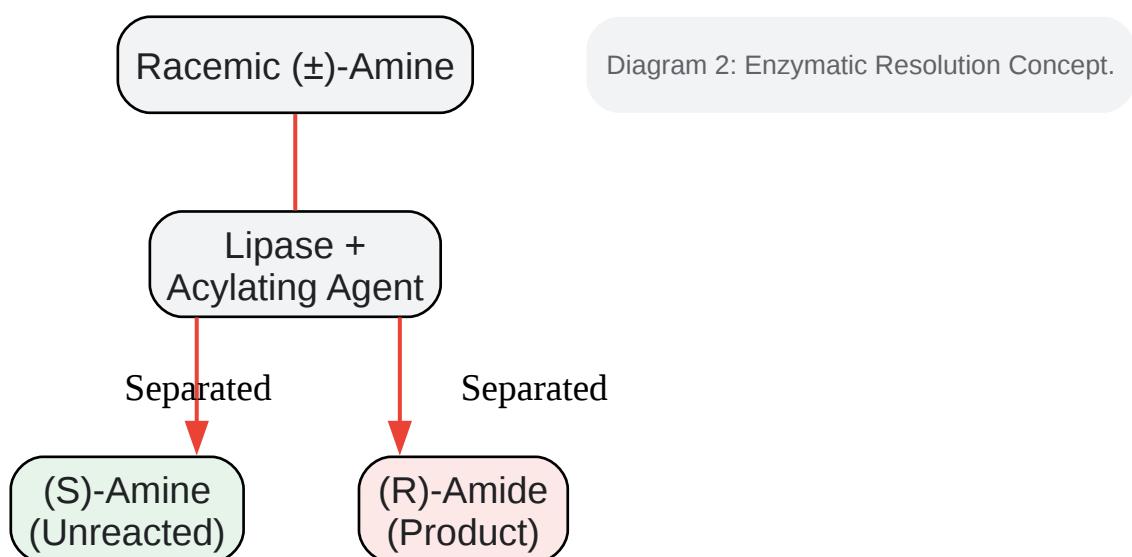
Diagram 1: Racemic Synthesis Workflow.

[Click to download full resolution via product page](#)

Diagram 1: Racemic Synthesis Workflow.

Enzymatic Resolution of the Racemate

To obtain the desired (S)-enantiomer, enzymatic resolution offers a highly efficient and stereoselective method. Lipases, such as *Pseudomonas fluorescens* lipase, can selectively acylate one enantiomer, allowing for the easy separation of the two.[12]


Experimental Protocol: Enzymatic Resolution

- **Reaction Setup:** Dissolve racemic 2,2,2-trifluoro-1-phenylethylamine (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether).
- **Acylating Agent:** Add an acylating agent, such as ethyl chloroacetate or vinyl acetate (0.5-1.0 equivalents).
- **Enzyme Addition:** Add the lipase (e.g., *Pseudomonas fluorescens* lipase, Amano Lipase AK).
- **Incubation:** Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction for conversion (typically aiming for ~50%).
- **Separation:** Once ~50% conversion is reached, stop the reaction. The unreacted (S)-amine can be separated from the acylated (R)-amide by standard techniques such as column

chromatography or acid-base extraction.

- Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed back to the (R)-amine if desired.

Causality Behind Experimental Choices: Enzymes are chiral catalysts that operate with high enantioselectivity (E-value), providing access to enantiomerically pure compounds under mild reaction conditions.^[12] This avoids the use of harsh reagents or high temperatures that could compromise the product. Stopping the reaction at 50% conversion maximizes the enantiomeric excess of both the remaining substrate and the product.

[Click to download full resolution via product page](#)

Diagram 2: Enzymatic Resolution Concept.

Key Applications in Research and Development

The unique structural features of **(S)-2,2,2-Trifluoro-1-phenylethanamine** make it a versatile tool in several areas of chemical science.

Chiral Auxiliary and Resolving Agent

As a chiral amine, it is frequently used as a resolving agent for racemic carboxylic acids.^[13] The process involves forming diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Furthermore, it serves as a powerful chiral derivatizing agent for determining the enantiomeric purity of acids using Nuclear Magnetic Resonance (NMR) spectroscopy. When the amine is converted into an amide with a chiral acid, the resulting diastereomers often exhibit distinct signals in the ^{19}F NMR spectrum, allowing for direct quantification of the enantiomeric excess. [12]

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate for synthesizing biologically active molecules. [7] The trifluoromethyl group is a bioisostere of a methyl or ethyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability. Critically, the C-F bond is exceptionally strong, which blocks metabolic oxidation at that position, often leading to drugs with improved pharmacokinetic profiles. [1][3] It is therefore a key component in the development of new drugs and therapeutic agents as well as compounds with pesticidal or herbicidal properties. [7]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

Table 3: Safety and Handling Information

Category	Information
GHS Pictograms	GHS07 (Exclamation mark) [9]
Signal Word	Warning [9]
Hazard Statements	H319: Causes serious eye irritation. [9] The HCl salt is noted to be corrosive. [7] Related compounds can cause severe skin burns. [14] [15]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. [16] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [16]
Handling	Use only in a well-ventilated area or under a chemical fume hood. [14] [16] Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge. [14]
Storage	Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [5] [14] Keep under an inert atmosphere. Recommended temperature: 2-8°C. [5]

Conclusion

(S)-2,2,2-Trifluoro-1-phenylethanamine is more than just a chemical intermediate; it is a specialized tool that enables the creation of complex, enantiomerically pure molecules. Its value is derived from the strategic combination of a chiral center and a trifluoromethyl group, providing solutions to long-standing challenges in asymmetric synthesis and drug design. For researchers in pharmaceuticals and agrochemicals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential to innovate and develop next-generation active ingredients.

References

- LookChem. (n.d.). Cas 128404-37-5, (S)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL.
- J&K Scientific LLC. (n.d.). **(S)-2,2,2-trifluoro-1-phenylethanamine** | 62197-94-8.
- African Rock Art. (n.d.). **(S)-2,2,2-Trifluoro-1-phenylethanamine**.
- MySkinRecipes. (n.d.). **(S)-2,2,2-Trifluoro-1-phenylethanamine**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol.
- ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine | Request PDF.
- Gáspár, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α -PEA): Privileged Chiral Inducer and Auxiliary. *Molecules*, 25(21), 4884.
- Wikipedia. (n.d.). Trifluoroescaline.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- National Center for Biotechnology Information. (2018). Repurposing approved drugs on the pathway to novel therapies. *Biopolymers*, 109(11), e23073.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (S)-2,2,2-Trifluoro-1-phenylethanamine [myskinrecipes.com]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. 62197-94-8|(S)-2,2,2-Trifluoro-1-phenylethanamine|BLD Pharm [bldpharm.com]
- 6. aceschem.com [aceschem.com]
- 7. lookchem.com [lookchem.com]

- 8. scbt.com [scbt.com]
- 9. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]
- 10. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]
- 11. CAS 51586-24-4 | 3630-3-63 | MDL MFCD01166245 | 2,2,2-Trifluoro-1-phenylethan-1-amine | SynQuest Laboratories [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α -PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [(S)-2,2,2-Trifluoro-1-phenylethanamine CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589111#s-2-2-2-trifluoro-1-phenylethanamine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com